6-Fluoro-2,4-dihydroxyquinoline

Cytotoxicity Anticancer Quinoline SAR

6-Fluoro-2,4-dihydroxyquinoline (1677-37-8): 2.5 µM GI50 vs LoVo—2.9-fold more photo-cytotoxic than 8-fluoro analog. XLogP3 0.800 (vs ~0.43 non-fluorinated) boosts membrane permeability for intracellular targets. Active vs MRSA & Candida via DNA gyrase/topo IV inhibition. Microwave synthesis: 85–94% yield in <5 min. ≥95% purity with QA docs. Order for photo-activated anticancer & next-gen antibacterial programs.

Molecular Formula C9H6FNO2
Molecular Weight 179.15
CAS No. 1677-37-8
Cat. No. B593268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,4-dihydroxyquinoline
CAS1677-37-8
Molecular FormulaC9H6FNO2
Molecular Weight179.15
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CC(=O)N2)O
InChIInChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
InChIKeyZFBAAIYKVIMWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,4-dihydroxyquinoline (CAS 1677-37-8) – Fluorinated Quinoline Building Block for Antibacterial and Cytotoxic Research


6-Fluoro-2,4-dihydroxyquinoline (CAS 1677-37-8), also referred to as 6-fluoro-4-hydroxy-1H-quinolin-2-one, is a heterocyclic compound belonging to the quinoline family . It is characterized by a bicyclic aromatic system with a fluorine atom at the 6-position and hydroxyl groups at the 2- and 4-positions, giving it a molecular formula of C9H6FNO2 and a molecular weight of 179.15 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of pharmaceuticals with potential antibacterial, antifungal, and cytotoxic activities .

Why 6-Fluoro-2,4-dihydroxyquinoline (CAS 1677-37-8) Cannot Be Replaced by Other 2,4-Dihydroxyquinolines


The substitution pattern on the quinoline core critically influences both synthetic accessibility and biological profile. For 6-Fluoro-2,4-dihydroxyquinoline, the specific placement of the fluorine atom at the 6-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 2,4-dihydroxyquinoline . Furthermore, the presence of both the fluorine atom and the two hydroxyl groups creates a unique reactivity profile that cannot be replicated by compounds lacking either functional group, such as 6-fluoroquinoline (no hydroxyl groups) or 2,4-dihydroxyquinoline (no fluorine) . Generic substitution with other 2,4-dihydroxyquinoline derivatives, such as 6-methyl or 6-chloro analogs, leads to different electronic and steric environments at the 6-position, which can alter biological target engagement and overall synthetic utility. The following evidence quantifies these differences where data is available.

6-Fluoro-2,4-dihydroxyquinoline (CAS 1677-37-8): Quantitative Differentiation Evidence vs. Closest Analogs


Cytotoxic Activity of 6-Fluoro-2,4-dihydroxyquinoline vs. Fluorinated and Non-Fluorinated Analogs in Cancer Cell Lines

In a direct comparative study of eight fluorinated 4-hydroxyquinolin-2(1H)-ones, the 6-fluoro derivative (6-F) demonstrated a GI50 value of 7.0 ± 1.3 µM against the human keratinocyte cell line NCTC 2544 and 2.5 ± 0.7 µM against the LoVo intestinal adenocarcinoma cell line, following UVA irradiation at 1.25 J/cm² . In contrast, the 8-fluoro analog (8-F) showed GI50 values of >20 µM and >20 µM against the same cell lines under identical conditions . This represents a >2.9-fold increase in potency against LoVo cells for the 6-fluoro derivative compared to the 8-fluoro analog.

Cytotoxicity Anticancer Quinoline SAR

Comparative Photocytotoxicity of 6-Fluoro-2,4-dihydroxyquinoline in Leukemia Cell Line

The 6-fluoro derivative (6-F) exhibited a GI50 value of >10 mM against the HL-60 leukemia cell line under the tested conditions . While this specific value is not potent, it provides a quantitative baseline for this cell type. In the same assay, other fluorinated analogs (e.g., 7-F, 8-F) displayed GI50 values ranging from >10 mM to 10 mM, indicating that the 6-fluoro substitution does not confer enhanced activity in this particular leukemia model .

Leukemia Photocytotoxicity Quinoline

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area of 6-Fluoro-2,4-dihydroxyquinoline

The presence of the fluorine atom at the 6-position enhances the lipophilicity of the compound. The calculated LogP (XLogP3) for 6-Fluoro-2,4-dihydroxyquinoline is 0.800, while the topological polar surface area (TPSA) is 49.300 Ų . In contrast, the non-fluorinated parent compound, 2,4-dihydroxyquinoline, has a lower LogP (approximately 0.43) and a similar TPSA (52.8 Ų) [1]. This difference in LogP suggests improved membrane permeability for the fluorinated derivative, which can be critical for cellular uptake in biological assays.

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 6-Fluoro-2,4-dihydroxyquinoline (CAS 1677-37-8) Based on Quantitative Evidence


Synthesis of Fluorinated Quinoline-Based Anticancer Leads with Photo-activatable Cytotoxicity

As demonstrated in direct comparative studies, the 6-fluoro substitution on the 4-hydroxyquinolin-2(1H)-one scaffold yields significantly higher photo-cytotoxic activity against certain adenocarcinoma cell lines (e.g., LoVo) compared to the 8-fluoro analog . Researchers developing light-activated anticancer agents should prioritize 6-Fluoro-2,4-dihydroxyquinoline as a key intermediate, given its GI50 of 2.5 µM in this model, which is >2.9-fold more potent than the 8-fluoro comparator .

Building Block for Optimizing Cellular Permeability in Lead Optimization

The enhanced lipophilicity (XLogP3 = 0.800) of 6-Fluoro-2,4-dihydroxyquinoline relative to the non-fluorinated 2,4-dihydroxyquinoline (LogP ≈ 0.43) makes it a strategically advantageous core for medicinal chemistry programs aiming to improve passive membrane permeability . This property is particularly valuable when designing inhibitors targeting intracellular enzymes or receptors where cellular uptake is a limiting factor .

Development of Antibacterial Agents Targeting DNA Gyrase

6-Fluoro-2,4-dihydroxyquinoline has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Candida spp. . Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, a hallmark of the fluoroquinolone class . This makes it a suitable starting point for synthesizing novel antibacterial agents aimed at combating resistant pathogens.

Synthesis of Fluorinated Heterocyclic Libraries via Microwave-Assisted Methods

A high-yielding (85–94%), one-step microwave-enhanced synthesis of fluorinated 4-hydroxyquinolin-2(1H)-ones, including the 6-fluoro derivative, has been established . This method completes in 3–5 minutes and avoids harsh conditions, offering a practical and scalable route for producing 6-Fluoro-2,4-dihydroxyquinoline for large library synthesis or further derivatization .

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